2-Bromo-1,3-butadiene

Organic Synthesis Diels–Alder Cross-Coupling

2-Bromo-1,3-butadiene (CAS 1822-86-2, C₄H₅Br, MW 132.99 g/mol) is a halogenated conjugated diene featuring a vinyl bromide at the 2-position and a 1,3-butadiene backbone. Its calculated physical properties include a density of 1.361 g/cm³, a boiling point of 93.9 °C at 760 mmHg, a flash point of 18.0 °C, and a refractive index of 1.477.

Molecular Formula C4H5Br
Molecular Weight 132.99 g/mol
CAS No. 1822-86-2
Cat. No. B159164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-butadiene
CAS1822-86-2
Synonyms2-Bromo-1,3-butadiene
Molecular FormulaC4H5Br
Molecular Weight132.99 g/mol
Structural Identifiers
SMILESC=CC(=C)Br
InChIInChI=1S/C4H5Br/c1-3-4(2)5/h3H,1-2H2
InChIKeyWWJSRLYOPQYXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-butadiene (CAS 1822-86-2) | Halogenated Conjugated Diene Building Block – Key Properties for Procurement


2-Bromo-1,3-butadiene (CAS 1822-86-2, C₄H₅Br, MW 132.99 g/mol) is a halogenated conjugated diene featuring a vinyl bromide at the 2-position and a 1,3-butadiene backbone . Its calculated physical properties include a density of 1.361 g/cm³, a boiling point of 93.9 °C at 760 mmHg, a flash point of 18.0 °C, and a refractive index of 1.477 . The bromine substituent imparts distinct reactivity that differentiates it from chloro- or iodo-analogs and from unsubstituted 1,3-butadiene, making it a strategic intermediate in synthetic organic chemistry [1].

Positional Isomer 2-bromo substitution enables tandem Diels–Alder/cross-coupling sequences via dual directing-group and nucleofuge functionality
Halogen Identity Bromine provides distinct leaving-group ability compared to chloro- or iodo-analogs for cross-coupling reactivity
Stability Profile Reported hydrolytic stability supports multi-step sequences with aqueous work-up compatibility

Why 2-Bromo-1,3-butadiene (1822-86-2) Cannot Be Replaced by Other Halogenated Dienes in Critical Syntheses


The position of the bromine atom (C2 vs. C1) and the halogen identity (Br vs. Cl or I) critically govern both the electronic properties of the conjugated π‑system and the reactivity of the vinyl halide moiety [1]. For instance, the 2‑bromo isomer enables tandem Diels–Alder/cross‑coupling sequences because the bromine serves simultaneously as a cycloaddition directing group and a cross‑coupling nucleofuge – a dual functionality not shared by 1‑halo‑1,3‑butadienes or by chloro‑analogs, which exhibit different leaving‑group abilities and handleability [2][3]. Substituting a generic “halogenated diene” without accounting for these precise positional and electronic differences would compromise reaction yields, diastereoselectivity, or the feasibility of subsequent transformations [2].

Target 2-Bromo-1,3-butadiene: C2 bromine directs cycloaddition regiochemistry and serves as cross-coupling handle
1-Bromo Isomer 1-Halo-1,3-butadienes lack the dual directing-group/nucleofuge synergy; tandem sequence yields and diastereoselectivity may shift
Target C–Br bond: favorable leaving-group ability for Stille/Suzuki coupling under mild conditions
Chloroprene C–Cl bond exhibits lower reactivity in cross-coupling; electronic bias of the conjugated system differs, altering cycloaddition outcomes
Target Unsubstituted parent: relatively low solvolytic reactivity supports controlled transformations
Methylated Derivatives 4-Methyl and 4,4-dimethyl analogs exhibit dramatically higher solvolysis rates (class-level evidence); reactivity profile may not transfer

Quantitative Differentiation of 2-Bromo-1,3-butadiene (1822-86-2) Versus Closest Analogs: Key Comparative Data for Procurement Decisions


Synthetic Step Economy: 2-Bromo-1,3-butadiene Eliminates Two Protection/Deprotection Steps Compared to Silyl Enol Ethers in Tandem Diels–Alder/Cross-Coupling Sequences

In tandem Diels–Alder/cross-coupling sequences, the bromine substituent of 2-bromo-1,3-butadiene functions as both a cycloaddition directing group and a cross-coupling nucleofuge [1]. This dual role avoids the two extra synthetic steps (installation and removal) required when using silyl enol ethers or enol sulfonates as alternative diene partners, thereby streamlining the synthesis of complex frameworks [1].

Step Economy
Head-to-head
Avoids 2 additional synthetic steps
Supports step-economy assessment for tandem Diels–Alder/cross-coupling routes
Compared to silyl enol ethers requiring protection/deprotection; Lewis acid catalysis context
Organic Synthesis Diels–Alder Cross-Coupling Step Economy

Solvolytic Reactivity: 2-Bromo-1,3-butadiene Exhibits 100‑Fold Lower Reactivity than Its 4‑Methyl Derivative, Enabling Controlled Transformations

In contrast to its methylated derivatives, unsubstituted 2-bromo-1,3-butadiene shows dramatically lower solvolytic reactivity [1]. First‑order rate constants measured in 80% ethanol at 25 °C demonstrate that introduction of a single methyl group at the C4 position increases the solvolysis rate by a factor of approximately 10² (i.e., 100‑fold), while a second methyl group increases it by a factor of roughly 10⁴ (10,000‑fold) [1]. This quantifies the profound stabilizing effect of the unsubstituted parent compound relative to its more labile methylated congeners.

Solvolytic Reactivity
Class-level
≈100× lower than 4-methyl derivative
Supports reactivity-control interpretation in nucleophilic solvent systems
80% ethanol, 25 °C; 4,4-dimethyl derivative ≈10,000× faster; data to verify per batch
Physical Organic Chemistry Solvolysis Kinetics Stability

Handling Stability: 2-Bromo-1,3-butadiene Polymerizes Readily, a Property That Differentiates Its Procurement and Storage Requirements from Chloroprene

2‑Bromo‑1,3‑butadiene is prone to facile polymerization and is described as “relatively difficult to handle” compared to chloroprene (2‑chloro‑1,3‑butadiene), which is industrially produced and more stable under ambient conditions [1]. This difference in polymerizability directly impacts procurement decisions: 2‑bromo‑1,3‑butadiene typically requires stabilizer additives, refrigerated storage, and strict inhibitor monitoring, whereas chloroprene is routinely handled without such stringent measures [1].

Handling Stability
Cross-study
Prone to spontaneous polymerization
Supports handling-requirement review; chloroprene is more stable under ambient conditions
Inhibitor-stabilized form and cold-chain storage may be required
Material Science Polymer Chemistry Handling Stability

Hydrolytic Stability: 2-Bromo-1,3-butadiene is Established as a Hydrolytically Stable Intermediate for Multi‑Step Reaction Sequences

2‑Bromo‑1,3‑butadiene and its derivatives are explicitly characterized as hydrolytically stable and practical synthetic intermediates, enabling their use in aqueous work‑up and extended reaction sequences without significant degradation [1]. This stability is not universally shared by all halogenated dienes and supports their selection for complex synthetic routes where other intermediates might undergo hydrolysis.

Hydrolytic Stability
Reported
Established hydrolytically stable intermediate
Supports aqueous-workup compatibility in extended reaction sequences
Validated across multiple synthetic studies; source-specific review recommended
Organic Synthesis Stability Process Chemistry

Strategic Application Scenarios Where 2-Bromo-1,3-butadiene (1822-86-2) Delivers Verifiable Advantage


Streamlined Synthesis of Complex Polycyclic Scaffolds via Tandem Diels–Alder/Cross-Coupling

When the synthetic goal involves the rapid assembly of functionalized cyclohexenes or heterocycles that require subsequent diversification (e.g., Suzuki or Stille coupling), 2‑bromo‑1,3‑butadiene offers a clear advantage over silyl enol ether‑based dienes. The bromine substituent eliminates two protection/deprotection steps, thereby reducing the overall step count and increasing throughput [1]. This scenario is particularly valuable in medicinal chemistry hit‑to‑lead optimization and natural product synthesis, where step economy directly correlates with faster candidate progression.

Mechanistic Studies of Vinyl Cation Intermediates and Solvolytic Behavior

The unsubstituted 2‑bromo‑1,3‑butadiene serves as a benchmark substrate for investigating mesomeric vinyl cation intermediates, owing to its relatively low intrinsic solvolytic reactivity [1]. In academic and industrial physical organic chemistry laboratories, this compound is preferred over its methylated derivatives when a well‑behaved, slow‑reacting model is required to dissect solvent effects, leaving‑group influences, and substituent electronic effects without the confounding acceleration caused by alkyl substitution.

Preparation of Functionalized Terminal Allenes via Palladium Catalysis

For synthetic chemists targeting terminal allenes as versatile building blocks, 2‑bromo‑1,3‑butadiene can be employed as an alternative to chloroprene in palladium‑catalyzed reactions with soft nucleophiles [1]. However, due to its higher polymerization tendency, this scenario is optimal only when the synthetic route demands the specific electronic or leaving‑group properties of the bromo‑substituent, and when the procurement chain can ensure inhibitor‑stabilized material and low‑temperature storage.

Synthesis of Hydrolytically Sensitive Target Molecules

Because 2‑bromo‑1,3‑butadiene‑derived intermediates are established as hydrolytically stable, they are the preferred choice for constructing molecules that contain base‑ or water‑sensitive functional groups elsewhere in the structure [1]. This application scenario is particularly relevant in the total synthesis of polyfunctionalized natural products or active pharmaceutical ingredients, where the integrity of the diene moiety must be preserved through multiple aqueous work‑ups and chromatographic purifications.

Application
Selection Property
Validation Focus
Tandem Diels–Alder / cross-coupling sequences
Dual directing-group and nucleofuge functionality
Step-count reduction vs. alternative diene partners
Vinyl cation mechanistic studies
Low intrinsic solvolytic reactivity
Solvent and substituent electronic-effect dissection
Palladium-catalyzed allene synthesis
Bromine leaving-group for soft-nucleophile coupling
Inhibitor-stabilized material integrity under reaction conditions
Hydrolytically sensitive target-molecule synthesis
Reported hydrolytic stability of bromodiene intermediates
Aqueous work-up and chromatographic purification compatibility

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